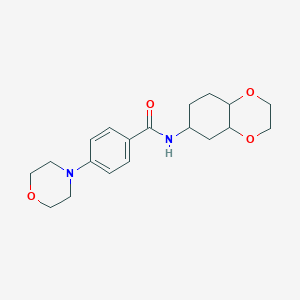

4-(morpholin-4-yl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide

Description

Properties

IUPAC Name |

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-4-morpholin-4-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O4/c22-19(20-15-3-6-17-18(13-15)25-12-11-24-17)14-1-4-16(5-2-14)21-7-9-23-10-8-21/h1-2,4-5,15,17-18H,3,6-13H2,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQXZQNAAUGYIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1NC(=O)C3=CC=C(C=C3)N4CCOCC4)OCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholin-4-yl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

Formation of the Octahydrobenzo[b][1,4]dioxin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the octahydrobenzo[b][1,4]dioxin ring.

Attachment of the Benzamide Group: The benzamide group is introduced through a condensation reaction between an amine and a benzoyl chloride derivative.

Introduction of the Morpholine Ring: The morpholine ring is incorporated via nucleophilic substitution reactions, often using morpholine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Common industrial methods include:

Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis in a controlled manner.

Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and product consistency.

Chemical Reactions Analysis

Types of Reactions

4-(morpholin-4-yl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4-(morpholin-4-yl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored as a candidate for drug development, particularly in the areas of cancer treatment and neurological disorders.

Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-(morpholin-4-yl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes, thereby affecting metabolic pathways.

Receptor Binding: Interacting with cellular receptors to modulate signal transduction pathways.

Molecular Pathways: Influencing various molecular pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Key Insights :

- The thiadiazole and benzoxathiine analogs prioritize aromatic stability, whereas the target compound’s saturated benzodioxin core may reduce reactivity and enhance stereochemical control.

- Morpholine’s polarity contrasts with thiophene’s aromaticity or thiadiazole’s electron-withdrawing nature, influencing solubility and intermolecular interactions .

Physicochemical Properties

Elemental analysis and stability data from analogs provide indirect insights:

For the target compound, similar analytical precision is expected, though its higher molecular weight and saturated structure may lower melting points compared to aromatic analogs.

Functional and Application-Oriented Comparisons

- Pharmacological Potential: Morpholine-containing compounds (e.g., C₂₂H₁₉N₅O₈ in ) are often explored for kinase inhibition or antimicrobial activity . The target’s benzodioxin group could modulate bioavailability compared to nitro or cyano substituents in related enamine derivatives.

- Material Science : Benzoxathiines and thiadiazoles are studied for optoelectronic properties, while the target’s rigid benzodioxin may favor crystallinity in polymer matrices .

Biological Activity

4-(morpholin-4-yl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a morpholine ring and an octahydro-1,4-benzodioxin moiety. Its molecular formula is , and it exhibits various physicochemical properties that influence its biological activity.

Research indicates that compounds similar to this compound may interact with specific biological targets, including enzymes and receptors. The morpholine group is known to enhance solubility and bioavailability, which can be crucial for therapeutic efficacy.

Antiviral Activity

Studies have shown that compounds related to this compound exhibit antiviral properties. For instance, derivatives of 4-(aminomethyl)benzamide have demonstrated effectiveness against Ebola and Marburg viruses. These compounds inhibit viral entry into host cells, suggesting that structural modifications can enhance their antiviral activity .

Antimicrobial Activity

Research has highlighted the antimicrobial potential of benzamide derivatives. In particular, some synthesized compounds exhibit significant antifungal and antibacterial activities compared to standard drugs like Gentamicin . This suggests that this compound could be explored for its potential as an antimicrobial agent.

Cytotoxicity and Selectivity

The selectivity index (SI), which measures the ratio between cytotoxicity (CC50) and antiviral activity (EC50), is crucial in evaluating the safety profile of new compounds. For example, some 4-(aminomethyl)benzamides have shown favorable SI values, indicating low toxicity alongside effective antiviral properties .

Study 1: Antiviral Efficacy

In a study investigating the antiviral efficacy of related compounds against filoviruses, several derivatives were tested in Vero cells. The compound CBS1118 showed EC50 values below 10 μM for both Ebola virus (EBOV) and Marburg virus (MARV), indicating promising broad-spectrum activity .

Study 2: Antimicrobial Screening

Another study focused on synthesizing new N-substituted benzamides and assessing their antimicrobial properties. The results indicated that certain derivatives exhibited potent activity against various microbial strains, warranting further investigation into their mechanisms of action and potential therapeutic applications .

Data Summary

| Activity Type | Compound Tested | EC50/IC50 Values | Remarks |

|---|---|---|---|

| Antiviral | CBS1118 | < 10 μM | Effective against EBOV/MARV |

| Antimicrobial | Benzamide Derivatives | Varies | Potent vs. standard drugs |

Q & A

Q. What are the key synthetic routes for 4-(morpholin-4-yl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide?

The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as morpholine-containing sulfonyl or carbonyl derivatives. Key steps include:

- Amide coupling : Reacting a benzoyl chloride derivative with an octahydro-1,4-benzodioxin amine under anhydrous conditions using catalysts like DIPEA (N,N-diisopropylethylamine) in solvents such as DCM (dichloromethane) .

- Morpholine incorporation : Introducing the morpholine moiety via nucleophilic substitution or sulfonylation reactions, often requiring controlled temperatures (0–60°C) and inert atmospheres .

- Purification : Column chromatography or recrystallization to isolate the final product, with yields optimized by adjusting solvent polarity (e.g., hexane/ethyl acetate gradients) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of morpholine (δ ~2.5–3.5 ppm for N-CH₂ groups) and benzodioxin protons (δ ~4.0–4.5 ppm for ether linkages) .

- IR spectroscopy : Peaks at ~1650–1700 cm⁻¹ (amide C=O stretch) and ~1150–1250 cm⁻¹ (sulfonyl or ether C-O) .

- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, particularly for detecting trace impurities .

Q. What are the common biological targets or assays used to study this compound?

- Kinase inhibition assays : Morpholine-containing benzamides often target kinases (e.g., PI3K/AKT/mTOR pathways) via ATP-binding site interactions .

- Cellular viability assays : MTT or resazurin-based tests in cancer cell lines to evaluate antiproliferative effects .

- Receptor binding studies : Radioligand displacement assays for GPCRs or neurotransmitter receptors, given the benzodioxin scaffold’s CNS activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while dichloromethane minimizes side reactions .

- Catalyst screening : Testing bases like K₂CO₃ vs. NaH for deprotonation efficiency during amide bond formation .

- Temperature control : Lower temperatures (0–5°C) reduce byproduct formation in sulfonylation steps .

- In-line analytics : Use of HPLC or TLC to monitor reaction progress in real time .

Q. How to resolve contradictions in spectral data during structural elucidation?

- Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations for chemical shift modeling) .

- 2D NMR techniques : Utilize COSY, HSQC, and HMBC to resolve overlapping signals in the benzodioxin and morpholine regions .

- X-ray crystallography : Single-crystal analysis provides definitive confirmation of stereochemistry and hydrogen-bonding networks .

Q. What experimental designs are recommended for studying its environmental fate and biodegradation?

- OECD 301/307 protocols : Aerobic/anaerobic biodegradation tests in soil/water systems to assess persistence .

- LC-MS/MS quantification : Track degradation products (e.g., morpholine or benzodioxin fragments) at ppm-level sensitivity .

- QSAR modeling : Predict ecotoxicity endpoints (e.g., LC₅₀ for aquatic organisms) based on logP and electronic parameters .

Q. How to design pharmacological experiments to identify off-target effects?

- Proteome-wide profiling : Use affinity chromatography with immobilized compound to capture interacting proteins, followed by LC-MS/MS identification .

- CRISPR-Cas9 screening : Genome-wide knockout libraries to pinpoint synthetic lethal targets .

- In silico docking : Molecular dynamics simulations to predict binding to non-canonical sites (e.g., allosteric kinase pockets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.